2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile
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Overview
Description
2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile is a complex organic compound that features a unique structure combining pyridine, pyridazine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Pyridazinyl Intermediate: The initial step involves the formation of a pyridazinyl intermediate through the reaction of 3-aminopyridine with a suitable reagent such as hydrazine hydrate.
Coupling with Piperazine: The pyridazinyl intermediate is then coupled with piperazine under controlled conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of Pyridine-4-carbonitrile:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of partially or fully reduced piperazine derivatives.
Scientific Research Applications
2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of diseases such as tuberculosis.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, making it a potential antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds like 2-chloropyridine and 4-aminopyridine share structural similarities.
Piperazine Derivatives: Compounds such as 1-benzylpiperazine and 1-(2-pyridyl)piperazine are structurally related.
Pyridazine Derivatives: Compounds like 3,6-dichloropyridazine and 4,5-dihydropyridazine are similar in structure.
Uniqueness
What sets 2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile apart is its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound in research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7/c20-13-15-5-7-22-19(12-15)26-10-8-25(9-11-26)18-4-3-17(23-24-18)16-2-1-6-21-14-16/h1-7,12,14H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGDXANWVASJNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C4=NC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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